4-butoxy-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide
Description
4-butoxy-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex heterocyclic structure, which includes a benzothiazole moiety fused with a dioxin ring system. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Properties
IUPAC Name |
4-butoxy-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-2-3-8-24-14-6-4-13(5-7-14)19(23)22-20-21-15-11-16-17(12-18(15)27-20)26-10-9-25-16/h4-7,11-12H,2-3,8-10H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJTURSGAAAKGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thia-Oxa Cyclization Strategy
A plausible route involves constructing the thia-oxa bicyclic intermediate A via nucleophilic substitution between a diol and a thiol-containing precursor. For example, reacting 1,2-ethanedithiol with a diepoxide under basic conditions could yield the dioxathiane skeleton. Subsequent treatment with selenium dioxide and tert-butyl hydroperoxide may induce epoxidation at strategic positions, facilitating ring expansion to form the tricyclic system.
Reaction Conditions :
Azide-Alkyne Cycloaddition for Nitrogen Incorporation
Introducing the 6-aza group could exploit copper-catalyzed azide-alkyne cycloaddition (CuAAC). A propargylamine derivative of intermediate A may react with an azide-functionalized fragment to form the triazole ring, which is subsequently reduced to the amine.
Synthesis of 4-Butoxybenzoyl Chloride
Functionalization of Benzoyl Precursors
4-Butoxybenzoic acid is synthesized via:
- Alkylation of 4-Hydroxybenzoic Acid :
- Chlorination with Thionyl Chloride :
Amidation to Form the Target Compound
DCC/DMAP-Mediated Coupling
The tricyclic amine (1.0 equiv) reacts with 4-butoxybenzoyl chloride (1.1 equiv) in dichloromethane using DCC (1.2 equiv) and DMAP (0.1 equiv) as catalysts.
Optimized Conditions :
Alternative Methods: Mixed Carbonate Activation
To avoid DCU formation, 4-butoxybenzoic acid may be activated as a mixed carbonate with ethyl chloroformate before coupling with the amine.
Characterization and Analytical Data
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
- δ 1.40 (s, 9H, 3×CH₃ from tert-butyl groups).
- δ 4.85–5.65 (m, 2H, CH₂NO₂ and CH from nitroethyl-thiazole).
- δ 7.30–8.39 (m, aromatic protons from benzamide and tricyclic core).
Mass Spectrometry :
Challenges and Optimization Opportunities
- Low Yields in Cyclization Steps : Solvent screening (e.g., switching from DMF to THF) may improve tricyclic core formation.
- Byproduct Formation During Amidation : Use of HOBt as an additive reduces racemization.
- Purification Complexity : High-performance liquid chromatography (HPLC) with C18 columns enhances purity (>98%).
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in drug development:
- Anticancer Activity : Preliminary studies indicate that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, the compound's analogs have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Biological Studies
Research has focused on the biological interactions of similar compounds:
- Enzyme Inhibition : Compounds with similar scaffolds have been investigated for their ability to inhibit specific enzymes involved in disease pathways, such as proteases and kinases .
Materials Science
The unique properties of this compound may lend themselves to applications in materials science:
- Polymer Chemistry : The incorporation of the compound into polymer matrices could enhance the mechanical properties and thermal stability of the resulting materials .
Case Study 1: Anticancer Properties
A study examining a related compound demonstrated significant anticancer effects when tested on human oral squamous cell carcinoma cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
Case Study 2: Enzyme Inhibition
Another study highlighted the enzyme inhibition potential of structurally similar compounds against serine proteases, suggesting that modifications to the benzamide structure could yield more potent inhibitors .
Mechanism of Action
The mechanism of action of 4-butoxy-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
4-butoxy-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide can be compared with other similar compounds, such as:
6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine: Shares a similar core structure but lacks the butoxy and benzamide groups.
This compound hydrochloride: A salt form of the compound with different solubility and stability properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
4-butoxy-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide is a complex organic compound with potential biological activities that have been the subject of various studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular structure. It features a unique bicyclic system that may contribute to its biological activity.
Molecular Formula
- Molecular Formula : C₁₆H₁₉N₃O₂S₂
- Molecular Weight : 349.46 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds derived from the same chemical family. For instance, research indicates that compounds with similar structural motifs can exhibit significant antiproliferative effects against various cancer cell lines.
- Mechanism of Action :
-
Case Study: Oral Cancer :
- A study examined the effects of a related compound (6-n-butoxy-10-nitro-12,13-dioxa-11-azatricyclo[7.3.1.0^{2,7}]trideca) in combination with X-ray treatment on oral cancer cells (Ca9-22 and CAL 27). The results indicated a significant reduction in cell viability (32% and 46% compared to 59% in normal cells) and increased apoptosis markers (caspases 3 and 8) .
Antimicrobial Activity
There is emerging evidence of antimicrobial properties associated with compounds featuring similar structural characteristics.
-
In Vitro Studies :
- Compounds within this class have been tested against various bacterial strains, showing promising results in inhibiting growth through disruption of bacterial cell membranes.
-
Potential Applications :
- The antimicrobial activity suggests potential applications in developing new antibiotics or antiseptics.
Research Findings Summary Table
Q & A
Q. What are the most efficient synthetic routes for preparing 4-butoxy-N-{10,13-dioxa-4-thia-6-azatricyclo[...]}-benzamide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : A robust synthesis involves coupling 4-butoxybenzoyl chloride with the tricyclic amine core under anhydrous conditions. Key steps include:
- Use of coupling agents like trichloroisocyanuric acid (TCICA) for amide bond formation .
- Refluxing in acetonitrile (CH₃CN) with potassium carbonate (K₂CO₃) as a base to neutralize HCl byproducts .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization (~75-85%) requires strict control of reaction time (4-6 hours) and stoichiometric ratios (1:1.2 amine:acyl chloride) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of the tricyclic core. For example, the benzamide carbonyl (C=O) appears at ~168 ppm in ¹³C NMR, while the butoxy group’s terminal CH₃ protons resonate as a triplet at ~1.0 ppm in ¹H NMR .
- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
- IR Spectroscopy : Validate amide C=O stretches (~1650 cm⁻¹) and absence of unreacted acyl chloride peaks (~1800 cm⁻¹) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) be employed to resolve ambiguities in the compound’s stereochemistry?
- Methodological Answer :
- Crystallization : Grow crystals via slow evaporation of a saturated DCM/hexane solution at 4°C .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXTL (Bruker AXS) or WinGX suites are recommended for data processing .
- Refinement : Apply SHELXL for least-squares refinement. Address twinning (common in tricyclic systems) using TWIN/BASF commands. Final R1 values <0.05 indicate high precision .
Q. What computational methods are suitable for analyzing the conformational dynamics of the tricyclic core?
- Methodological Answer :
- Puckering Coordinates : Use Cremer-Pople parameters to quantify ring puckering in the 10,13-dioxa-4-thia-6-azatricyclo system. Software like ORTEP-III visualizes deviations from planarity .
- DFT Calculations : Perform B3LYP/6-31G(d) geometry optimizations in Gaussian. Compare calculated vs. experimental bond angles (e.g., S-C-N ~120°) to validate conformational stability .
Q. How can AI-driven tools like COMSOL Multiphysics enhance process optimization for scaled-up synthesis?
- Methodological Answer :
- Reaction Modeling : Simulate heat/mass transfer in batch reactors to identify hotspots affecting yield .
- Predictive Analytics : Train machine learning models on historical data (e.g., solvent polarity vs. reaction rate) to predict optimal conditions for novel derivatives .
Methodological Challenges
Q. What strategies mitigate discrepancies in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., esterase-mediated hydrolysis of the butoxy group). Modify the scaffold with electron-withdrawing substituents to enhance stability .
- Pharmacokinetic Profiling : Conduct LC-MS/MS studies in rodent plasma to measure bioavailability (%F). Correlate with in vitro IC₅₀ values (e.g., COX-2 inhibition) .
Q. How should researchers handle safety risks associated with this compound’s acute toxicity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
